![molecular formula C12H18N4O10 B14662030 2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol CAS No. 38327-80-9](/img/structure/B14662030.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2,4,6-trinitrophenol. The latter, 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is commonly referred to as picric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Ethylene oxide is reacted with ammonia in a controlled environment.
- The reaction mixture is then purified to isolate 2-[bis(2-hydroxyethyl)amino]ethanol.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The nitration process involves the following steps:
- Phenol is dissolved in concentrated sulfuric acid.
- Nitric acid is added slowly to the solution while maintaining a low temperature.
- The reaction mixture is then heated to complete the nitration process.
- The product is isolated and purified to obtain 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions of ethylene oxide with ammonia, followed by purification processes to ensure high purity of the product . For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol using sulfuric and nitric acids, followed by purification steps to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
2,4,6-trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form aminophenols.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.
Substitution: Halogens or other electrophiles are used for substitution reactions
Major Products Formed
Oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol: Aldehydes or acids.
Reduction of 2,4,6-trinitrophenol: Aminophenols
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a pH buffer.
Biology: In the preparation of biological buffers and as a stabilizer in biological assays.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: As a corrosion inhibitor, surfactant, and in the production of detergents.
2,4,6-trinitrophenol is used in:
Mecanismo De Acción
2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects by interacting with various molecular targets and pathways. It can disturb choline homeostasis and phospholipid metabolism, leading to various biological effects . The compound can also act as a surfactant, reducing surface tension in solutions .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy . It can also interact with proteins and other biomolecules, leading to its use as a biological stain .
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: Structurally similar to 2-[bis(2-hydroxyethyl)amino]ethanol, but with two hydroxyl groups instead of three.
Monoethanolamine: Contains only one hydroxyl group and is less viscous.
Nitrophenols: Similar to 2,4,6-trinitrophenol but with different numbers and positions of nitro groups.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, making it highly versatile in various applications . 2,4,6-trinitrophenol is unique due to its high explosive potential and its use in analytical chemistry .
Propiedades
Número CAS |
38327-80-9 |
|---|---|
Fórmula molecular |
C12H18N4O10 |
Peso molecular |
378.29 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H15NO3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |
Clave InChI |
GNEOCXHIMMBQOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


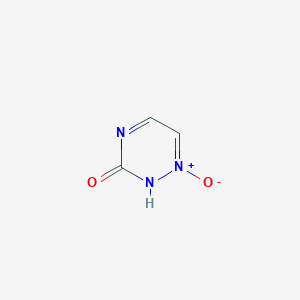


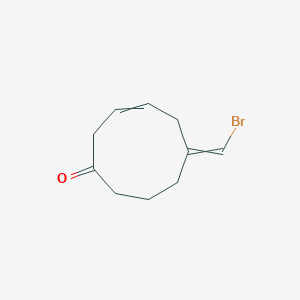

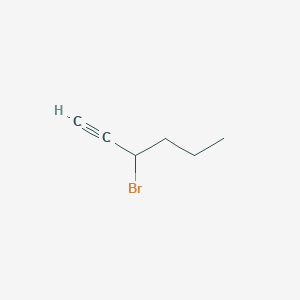
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
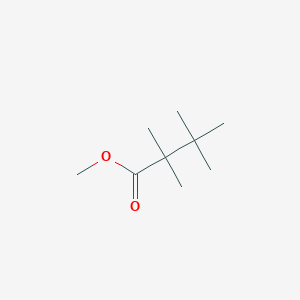
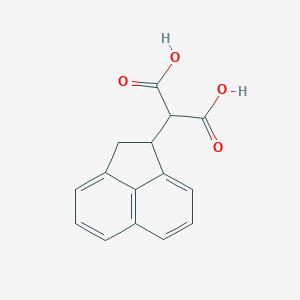

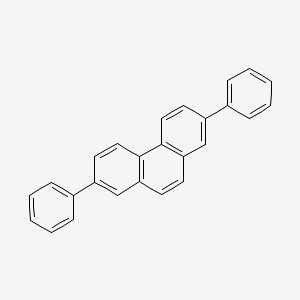
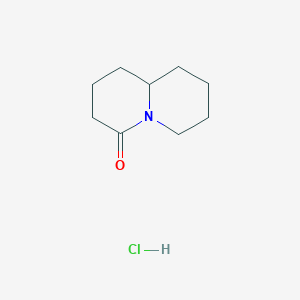
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
